1-chloro-2-ethyl-4-[4-(2-methoxyphenoxy)butoxy]benzene
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Overview
Description
1-Chloro-2-ethyl-4-[4-(2-methoxyphenoxy)butoxy]benzene is an organic compound that belongs to the class of chlorinated aromatic hydrocarbons. This compound is characterized by the presence of a benzene ring substituted with a chlorine atom, an ethyl group, and a butoxy chain linked to a methoxyphenoxy group. It is used in various chemical and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-chloro-2-ethyl-4-[4-(2-methoxyphenoxy)butoxy]benzene typically involves multiple steps:
Formation of the Intermediate: The initial step involves the preparation of 2-methoxyphenol, which is then reacted with 1-bromo-4-chlorobutane under basic conditions to form 4-(2-methoxyphenoxy)butane.
Substitution Reaction: The intermediate is then subjected to a Friedel-Crafts alkylation reaction with 1-chloro-2-ethylbenzene in the presence of a Lewis acid catalyst such as aluminum chloride to yield the final product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings.
Types of Reactions:
Substitution Reactions: The chlorine atom on the benzene ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation Reactions: The ethyl group can be oxidized to form carboxylic acids or aldehydes under strong oxidizing conditions.
Reduction Reactions: The compound can undergo reduction reactions, particularly at the methoxyphenoxy group, leading to the formation of phenolic derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Major Products:
Substitution: Various substituted benzene derivatives.
Oxidation: Carboxylic acids or aldehydes.
Reduction: Phenolic compounds.
Scientific Research Applications
1-Chloro-2-ethyl-4-[4-(2-methoxyphenoxy)butoxy]benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-chloro-2-ethyl-4-[4-(2-methoxyphenoxy)butoxy]benzene involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structural configuration and the nature of the target molecule. The methoxyphenoxy group plays a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
1-Chloro-2-ethylbenzene: Lacks the butoxy and methoxyphenoxy groups, making it less versatile in chemical reactions.
1-Chloro-4-ethylbenzene: Similar structure but different substitution pattern, leading to different reactivity and applications.
2-Chloro-4-ethylphenol: Contains a hydroxyl group instead of the butoxy chain, resulting in different chemical properties.
Uniqueness: 1-Chloro-2-ethyl-4-[4-(2-methoxyphenoxy)butoxy]benzene is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential applications in various fields. The presence of both electron-donating and electron-withdrawing groups on the benzene ring enhances its versatility in synthetic chemistry.
Properties
IUPAC Name |
1-chloro-2-ethyl-4-[4-(2-methoxyphenoxy)butoxy]benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClO3/c1-3-15-14-16(10-11-17(15)20)22-12-6-7-13-23-19-9-5-4-8-18(19)21-2/h4-5,8-11,14H,3,6-7,12-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOMMFBFOVKJHSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)OCCCCOC2=CC=CC=C2OC)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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